![molecular formula C11H8N6O3 B2785471 3-(5-氨基-7-羟基-[1,2,3]三唑并[4,5-D]嘧啶-2-基)-苯甲酸 CAS No. 679404-36-5](/img/structure/B2785471.png)

3-(5-氨基-7-羟基-[1,2,3]三唑并[4,5-D]嘧啶-2-基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

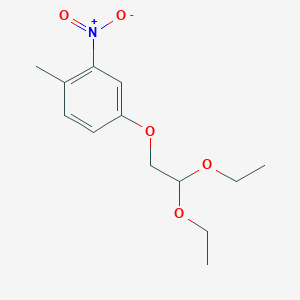

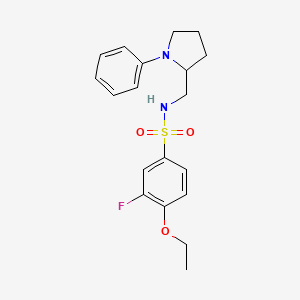

This compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . The chemical formula is C11H8N6O3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazoles have been reported .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The average weight is 272.2196 and the monoisotopic mass is 272.065788152 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 272.2196 and a monoisotopic mass of 272.065788152 . The chemical formula is C11H8N6O3 .科学研究应用

合成和化学性质

- 合成技术:该化合物已通过各种化学过程合成,包括用羟基氨基取代 6-氨基尿嘧啶中的氨基,以及后续反应 (Yavolovskii 等,2003)。

- 亲核加成反应:已发现它会发生亲核加成反应,形成各种取代的衍生物,这突出了它的化学多功能性 (Albert & Pendergast,1972)。

潜在治疗应用

- 抗肿瘤和抗病毒活性:该化合物的一些衍生物在抗肿瘤和抗病毒应用中显示出前景。已经探索了这些衍生物的合成方法及其体外评价 (Islam、Ashida 和 Nagamatsu,2008)。

高级化学应用

- 制备新型衍生物:研究重点是制备该化合物的新型衍生物,说明了其创造具有不同应用的新化学实体的潜力 (Tielemans、Christophe 和 Promel,1987)。

- 溶液相合成:研究表明溶液相平行合成的效率可以创建一个衍生物库,表明具有高通量化学合成的潜力 (Baindur、Chadha 和 Player,2003)。

作用机制

Target of Action

The primary target of the compound “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” is 7,8-dihydroneopterin aldolase (DHNA) . DHNA is an enzyme that plays a crucial role in the folate biosynthesis pathway, which is essential for the survival of many bacterial species .

Mode of Action

The compound acts as a potent inhibitor of DHNA . It binds to the enzyme, thereby preventing it from catalyzing the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a critical step in the folate biosynthesis pathway .

Biochemical Pathways

The inhibition of DHNA disrupts the folate biosynthesis pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of DHNA can lead to a decrease in bacterial growth and proliferation .

属性

IUPAC Name |

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLRZNGRRRPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2785392.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)